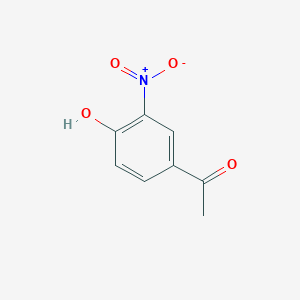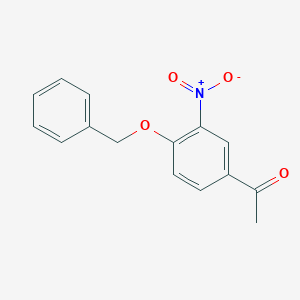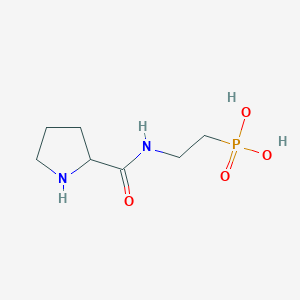
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid, also known as CPPene, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPPene is a competitive inhibitor of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In
作用機序
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to decreased cellular signaling. The inhibition of PKC activity by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have anti-proliferative, pro-apoptotic, and neuroprotective effects.
生化学的および生理学的効果
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of Alzheimer's disease and traumatic brain injury, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function and reduce neuronal damage. In animal models of heart failure, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function and reduce myocardial damage.
実験室実験の利点と制限
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has several advantages for lab experiments, including its high potency and selectivity for PKC. However, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has limitations in terms of its solubility and stability, which can affect its effectiveness in in vitro and in vivo experiments.
将来の方向性
There are several future directions for the study of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid. One area of research is the development of novel formulations to improve its solubility and stability. Another area of research is the identification of specific PKC isoforms that are targeted by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid and their role in disease pathogenesis. Additionally, the potential use of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid in combination with other therapies, such as chemotherapy or radiation therapy, is an area of interest. Finally, the clinical translation of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid for the treatment of cancer, neurological disorders, and cardiovascular diseases is an important future direction.
合成法
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid can be synthesized through a multistep process that involves the reaction of phosphorous acid with ethylene diamine, followed by the addition of pyrrolidine and carbonyl chloride. The resulting product is then purified through recrystallization.
科学的研究の応用
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. In cancer, PKC is overexpressed and plays a critical role in tumor growth and metastasis. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to inhibit PKC activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In neurological disorders, PKC is involved in synaptic plasticity and memory formation. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular diseases, PKC is involved in the regulation of vascular tone and cardiac contractility. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function in animal models of heart failure.
特性
CAS番号 |
109345-53-1 |
|---|---|
製品名 |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
分子式 |
C7H15N2O4P |
分子量 |
222.18 g/mol |
IUPAC名 |
2-(pyrrolidine-2-carbonylamino)ethylphosphonic acid |
InChI |
InChI=1S/C7H15N2O4P/c10-7(6-2-1-3-8-6)9-4-5-14(11,12)13/h6,8H,1-5H2,(H,9,10)(H2,11,12,13) |
InChIキー |
UJWQUEQBTYLGCG-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
正規SMILES |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
同義語 |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



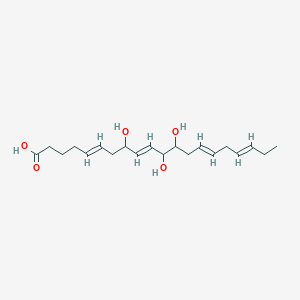
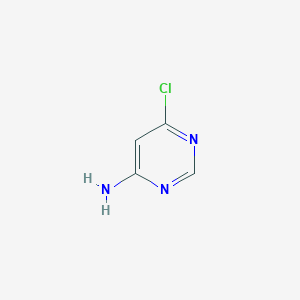
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
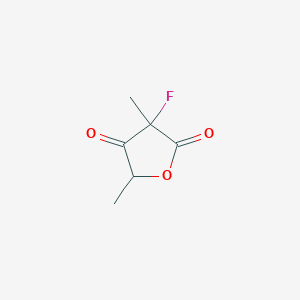
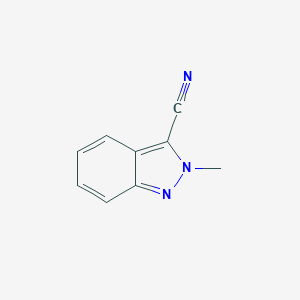
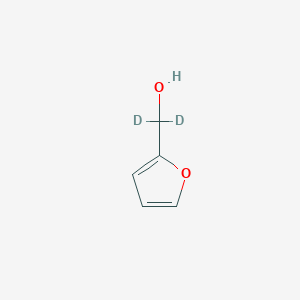
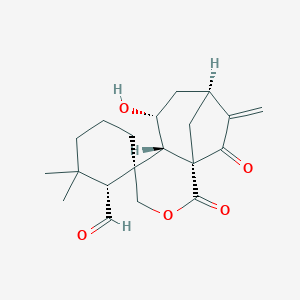
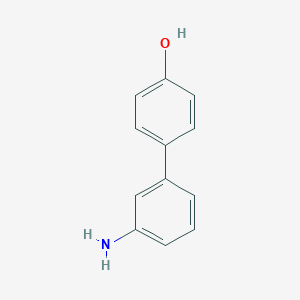
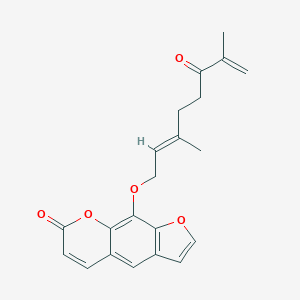
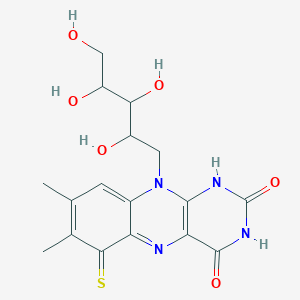
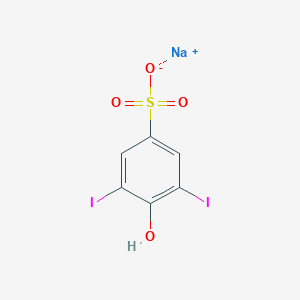
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
